molecular formula C16H34N4O2 B12590361 (1E,1'E)-N',N''-(Dodecane-1,12-diyl)bis(N-hydroxyethanimidamide) CAS No. 648441-30-9

(1E,1'E)-N',N''-(Dodecane-1,12-diyl)bis(N-hydroxyethanimidamide)

Cat. No.: B12590361
CAS No.: 648441-30-9
M. Wt: 314.47 g/mol
InChI Key: WACCLSAVQTZNLL-UHFFFAOYSA-N
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Description

(1E,1’E)-N’,N’'-(Dodecane-1,12-diyl)bis(N-hydroxyethanimidamide): is a synthetic organic compound characterized by its unique structure, which includes a dodecane backbone and two N-hydroxyethanimidamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,1’E)-N’,N’'-(Dodecane-1,12-diyl)bis(N-hydroxyethanimidamide) typically involves the reaction of dodecanediamine with N-hydroxyethanimidamide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of (1E,1’E)-N’,N’'-(Dodecane-1,12-diyl)bis(N-hydroxyethanimidamide) may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(1E,1’E)-N’,N’'-(Dodecane-1,12-diyl)bis(N-hydroxyethanimidamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The N-hydroxyethanimidamide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(1E,1’E)-N’,N’'-(Dodecane-1,12-diyl)bis(N-hydroxyethanimidamide) has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1E,1’E)-N’,N’'-(Dodecane-1,12-diyl)bis(N-hydroxyethanimidamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (1E,1’E)-N’,N’'-(Hexane-1,6-diyl)bis(N-hydroxyethanimidamide)
  • (1E,1’E)-N’,N’'-(Octane-1,8-diyl)bis(N-hydroxyethanimidamide)
  • (1E,1’E)-N’,N’'-(Decane-1,10-diyl)bis(N-hydroxyethanimidamide)

Uniqueness

Compared to similar compounds, (1E,1’E)-N’,N’'-(Dodecane-1,12-diyl)bis(N-hydroxyethanimidamide) has a longer dodecane backbone, which may influence its physical and chemical properties, such as solubility, stability, and reactivity. This unique structure can make it more suitable for specific applications where longer chain lengths are advantageous.

Properties

CAS No.

648441-30-9

Molecular Formula

C16H34N4O2

Molecular Weight

314.47 g/mol

IUPAC Name

N-hydroxy-N'-[12-[1-(hydroxyamino)ethylideneamino]dodecyl]ethanimidamide

InChI

InChI=1S/C16H34N4O2/c1-15(19-21)17-13-11-9-7-5-3-4-6-8-10-12-14-18-16(2)20-22/h21-22H,3-14H2,1-2H3,(H,17,19)(H,18,20)

InChI Key

WACCLSAVQTZNLL-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCCCCCCCCCCCN=C(C)NO)NO

Origin of Product

United States

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